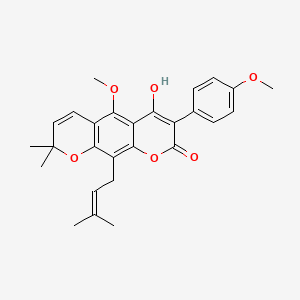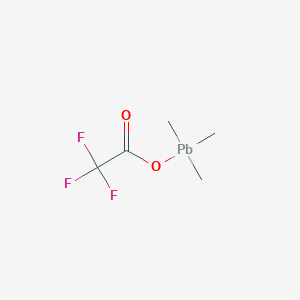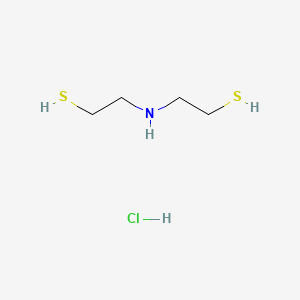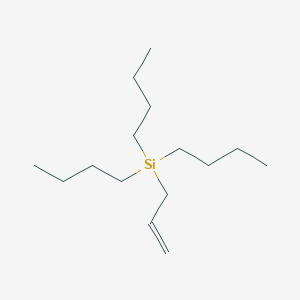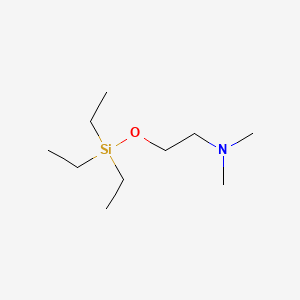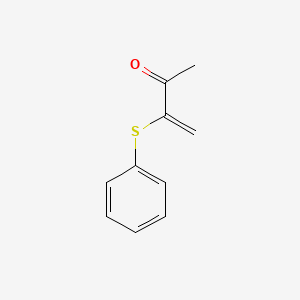
Gadolinium--mercury (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–mercury (1/1) is a compound formed by the combination of gadolinium and mercury in a 1:1 ratio. Gadolinium is a rare earth element known for its unique magnetic properties, while mercury is a heavy metal with significant applications in various industries. The combination of these two elements results in a compound with distinct chemical and physical properties, making it of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–mercury (1/1) can be achieved through various methods, including direct combination of the elements under controlled conditions. One common approach involves the reaction of gadolinium chloride with mercury in an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of gadolinium–mercury (1/1) often involves the use of high-purity gadolinium and mercury. The elements are combined in a controlled environment, such as a vacuum or inert gas atmosphere, to prevent contamination and ensure the purity of the final product. Advanced techniques like ultrasonic spray pyrolysis and sol-gel methods may also be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: Gadolinium–mercury (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the unique properties of both gadolinium and mercury.
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–mercury (1/1) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving gadolinium–mercury (1/1) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of gadolinium oxide and mercury oxide, while reduction reactions could yield elemental gadolinium and mercury .
科学研究应用
Gadolinium–mercury (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, gadolinium–mercury (1/1) is used as a catalyst in various chemical reactions. Its unique properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, gadolinium–mercury (1/1) is studied for its potential use in imaging techniques. The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents .
Medicine: In medicine, gadolinium–mercury (1/1) is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in targeted drug delivery and cancer treatment .
Industry: In industrial applications, gadolinium–mercury (1/1) is used in the production of advanced materials, such as high-performance magnets and electronic components .
作用机制
The mechanism of action of gadolinium–mercury (1/1) is primarily influenced by the properties of gadolinium and mercury. Gadolinium’s magnetic properties play a crucial role in its use as an MRI contrast agent, where it enhances the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . Mercury’s chemical reactivity contributes to the compound’s effectiveness in catalytic and industrial applications .
相似化合物的比较
- Gadolinium oxide (Gd2O3)
- Gadolinium chloride (GdCl3)
- Gadolinium nitrate (Gd(NO3)3)
- Gadolinium acetate (Gd(CH3COO)3)
- Manganese-based contrast agents (as an alternative to gadolinium-based agents)
Uniqueness: The uniqueness of gadolinium–mercury (1/1) lies in its combination of gadolinium’s magnetic properties and mercury’s chemical reactivity. This combination results in a compound with distinct characteristics that make it valuable in various scientific and industrial applications.
属性
CAS 编号 |
12024-61-2 |
|---|---|
分子式 |
GdHg |
分子量 |
357.8 g/mol |
IUPAC 名称 |
gadolinium;mercury |
InChI |
InChI=1S/Gd.Hg |
InChI 键 |
ZGMFBCKTUVASSC-UHFFFAOYSA-N |
规范 SMILES |
[Gd].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)



